metazachlor ESA
Overview
Description
Metazachlor ESA is a transformation product of the herbicide metazachlor, which belongs to the chloroacetamide class of chemicals. Metazachlor is widely used in agriculture to control annual grasses and broadleaf weeds. This compound, or metazachlor ethanesulfonic acid, is formed through the degradation of metazachlor in the environment .
Mechanism of Action
Target of Action
Metazachlor ESA targets bacterial cells, particularly the plant pathogenic bacteria Agrobacterium tumefaciens T-37 . It disrupts the cell membrane, leading to ion leakage .
Mode of Action
The antibacterial activity of this compound is achieved by damaging the cell membrane of the bacteria . This damage leads to the leakage of ions, disrupting the normal functioning of the cell . Additionally, this compound can cause the destruction of cellular proteins .
Biochemical Pathways
This compound affects the biochemical pathways related to cell membrane integrity and protein synthesis . The disruption of these pathways leads to the death of the bacterial cells .
Pharmacokinetics
It’s known that metazachlor, the parent compound, has a half-life in soils of 5–30 days . It degrades to form this compound among other products .
Result of Action
The result of this compound’s action is the death of the targeted bacterial cells . This is due to the disruption of the cell membrane and the destruction of cellular proteins .
Action Environment
Environmental factors can influence the action of this compound. For instance, in an agricultural retention pond, high concentration pulses of this compound were observed during transient flow conditions . Rainfall events during the application period can cause high discharge of the parent compound and lower release of this compound . Later rainfall events lead to high displacement of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metazachlor ESA is not synthesized directly but is formed as a degradation product of metazachlor. The degradation process involves the replacement of the chlorine atom in metazachlor with a sulfonic acid group. This transformation occurs through a series of reactions, including oxidation and hydrolysis .
Industrial Production Methods
Industrial production of metazachlor involves the synthesis of the parent compound, metazachlor, which is then applied to agricultural fields. The degradation of metazachlor in the environment leads to the formation of this compound. The industrial production of metazachlor itself involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by further chemical modifications .
Chemical Reactions Analysis
Types of Reactions
Metazachlor ESA undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other degradation products.
Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of its chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and water for hydrolysis. The conditions for these reactions typically involve ambient temperatures and the presence of catalysts or enzymes that facilitate the degradation process .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and hydrolyzed derivatives. These products are often more polar and less toxic than the parent compound .
Scientific Research Applications
Metazachlor ESA has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Metazachlor ESA is unique in its specific formation pathway and its role as a marker for studying the environmental fate of metazachlor. Its chemical structure, which includes a sulfonic acid group, distinguishes it from other degradation products .
Properties
IUPAC Name |
2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVCSECPEVHQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891454 | |
Record name | Metazachlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172960-62-2 | |
Record name | Metazachlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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